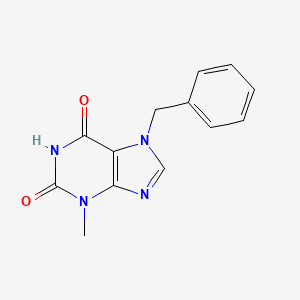
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Cat. No. B1331612
Key on ui cas rn:
56025-86-6
M. Wt: 256.26 g/mol
InChI Key: NGGPQVDOOZWSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06214992B1
Procedure details


20 g (0.5 mol) of sodium hydroxide dissolved in 200 ml of water were added to a suspension of 83 g (0.5 mol) of 3-methylxanthine in 500 ml of methanol and the reaction mixture was stirred at 70° C. for one hour, then treated dropwise at the same temperature with 85.5 g (0.5 mol) of benzyl bromide and kept between 700 and 800 for 5 hours. The mixture was then cooled and filtered cold on a suction filter, the product was washed with water on the suction filter and dissolved hot in 1000 ml of 1N sodium hydroxide solution, filtered and slowly brought to pH 9.5 using 4N hydrochloric acid with stirring. The crystallizate was filtered off from the still warm solution, washed with water until chloride-free and dried in a vacuum drying oven overnight. Yield: 81.7 g (63.8% of theory); melting point: 263° C. C13H12N4O2 (MW=256.2 g/mol)





Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][N:4]1[C:12]2[N:11]=[CH:10][NH:9][C:8]=2[C:7](=[O:13])[NH:6][C:5]1=[O:14].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O.CO>[CH2:15]([N:9]1[C:8]2[C:7](=[O:13])[NH:6][C:5](=[O:14])[N:4]([CH3:3])[C:12]=2[N:11]=[CH:10]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
83 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(NC(C=2NC=NC12)=O)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
85.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 70° C. for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
kept between 700 and 800 for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered cold on a suction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
WASH
|
Type
|
WASH
|
|
Details
|
the product was washed with water on the suction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved hot in 1000 ml of 1N sodium hydroxide solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystallizate was filtered off from the still warm solution
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water until chloride-free
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying oven overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)N1C=NC=2N(C(NC(C12)=O)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
